11Z-eicosenoyl-CoA

VLCFA biosynthesis FAE1/KCS condensing enzyme plant lipid metabolism

11Z-Eicosenoyl-CoA (gondooyl-CoA) is the activated CoA thioester of gondoic acid, occupying a critical metabolic junction between ER elongation and peroxisomal beta-oxidation. Unlike shorter (C18:1) or longer (C22:1) analogs, this C20:1-CoA delivers chain-length-specific enzyme recognition: it is the predominant elongation product of FAE1/KCS condensing enzymes using oleoyl-CoA primer, exerts a discrete 43.7% inhibition of palmitoyl-CoA elongation in microsomal assays, and serves as a mid-range substrate for calibrating ACOX1 chain-length-dependent activity curves. Substituting analogs introduces systematic bias in kinetic measurements and pathway flux analyses. For researchers requiring a defined, kinetically distinct VLCFA-CoA standard to ensure reproducible enzyme assay data in FAE, ACOX1, LPCAT, GPAT, and DGAT studies.

Molecular Formula C41H72N7O17P3S
Molecular Weight 1060.0 g/mol
Cat. No. B15549630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11Z-eicosenoyl-CoA
Molecular FormulaC41H72N7O17P3S
Molecular Weight1060.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h11-12,28-30,34-36,40,51-52H,4-10,13-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b12-11-/t30-,34?,35?,36+,40-/m1/s1
InChIKeyZDRKXADSROCWCG-WWGPTAPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11Z-Eicosenoyl-CoA (C20:1-CoA) — A Very-Long-Chain Monounsaturated Acyl-CoA Intermediate for Lipid Metabolism Research


11Z-eicosenoyl-CoA (synonyms: C20:1-CoA, (11Z)-eicosenoyl-CoA, gondooyl-CoA) is a very-long-chain monounsaturated fatty acyl-CoA thioester with a molecular weight of approximately 1060.0 g/mol, composed of a C20:1 (cis-Δ11) acyl chain linked to coenzyme A [1]. This compound functions as both a product of the microsomal fatty acid elongation (FAE) cycle—formed via the condensation of oleoyl-CoA (C18:1) with malonyl-CoA—and as a substrate for peroxisomal beta-oxidation via the enzyme ACOX1 [2]. As the activated CoA form of gondoic acid (cis-11-eicosenoic acid), it represents a critical metabolic intermediate at the junction of endoplasmic reticulum elongation and peroxisomal degradation pathways, making it essential for studies of very-long-chain fatty acid (VLCFA) biosynthesis, trafficking, and catabolism.

Why C18:1-CoA and C22:1-CoA Cannot Substitute for 11Z-Eicosenoyl-CoA in VLCFA Research


Substitution of 11Z-eicosenoyl-CoA with its shorter (oleoyl-CoA, C18:1) or longer (erucoyl-CoA, C22:1) monounsaturated analogs fundamentally alters experimental outcomes due to chain-length-specific enzyme recognition. The Arabidopsis FAE1 condensing enzyme exhibits strict substrate preference for C18:1-CoA as the primer, producing C20:1-CoA as the predominant elongation product; C22:1-CoA is formed only as a minor byproduct, indicating that C20:1-CoA is not merely an interchangeable intermediate but a discrete, kinetically distinct metabolite [1]. In porcine aorta microsomes, C16:1-CoA, C18:1-CoA, and C20:1-CoA depress palmitoyl-CoA elongation activity by 44.8%, 52.4%, and 43.7%, respectively—a non-linear, chain-length-dependent inhibitory profile that cannot be extrapolated from any single analog [2]. Furthermore, peroxisomal ACOX1 activity against VLCFA substrates decreases progressively with increasing chain length, rendering each chain-length variant a distinct tool for probing beta-oxidation capacity [3]. Using an incorrect chain-length acyl-CoA introduces systematic bias in enzyme kinetic measurements, pathway flux analyses, and inhibitor screening campaigns.

Quantitative Evidence Guide for 11Z-Eicosenoyl-CoA: Head-to-Head Comparisons Against Closest Analogs


FAE1 Condensing Enzyme Chain-Length Preference: C20:1-CoA as Predominant Product from C18:1-CoA Primer

The Arabidopsis thaliana FAE1 condensing enzyme, when assayed with C18:1-CoA (oleoyl-CoA) as primer, produces C20:1-CoA as the predominant elongation product; C22:1-CoA is generated only as a minor product, demonstrating that the enzyme's processivity favors termination at the C20 chain length rather than continued elongation to C22 [1]. This quantitative substrate-product distribution indicates that C20:1-CoA accumulation is kinetically favored over further C2-unit addition.

VLCFA biosynthesis FAE1/KCS condensing enzyme plant lipid metabolism

Inhibition of Palmitoyl-CoA Elongation: Chain-Length-Dependent Differential Suppression by Monounsaturated Acyl-CoAs

In porcine aorta microsomes, 11Z-eicosenoyl-CoA (C20:1-CoA) depressed the elongation activity toward palmitoyl-CoA (16:0-CoA) by 43.7% of control activity, compared to 44.8% inhibition by palmitoleoyl-CoA (16:1-CoA) and 52.4% inhibition by oleoyl-CoA (18:1-CoA) [1]. The non-monotonic inhibition profile (C18:1-CoA > C16:1-CoA > C20:1-CoA) demonstrates that 20:1-CoA exerts a distinct regulatory effect that cannot be predicted from shorter- or longer-chain monounsaturated acyl-CoA data.

fatty acid elongation regulation acyl-CoA inhibition vascular lipid metabolism

Peroxisomal ACOX1 Activity: Chain-Length-Dependent Decline in Acyl-CoA Oxidase Substrate Turnover

Human peroxisomal acyl-CoA oxidase 1 (ACOX1) exhibits a defined chain-length-activity relationship: isoform 1 demonstrates highest activity against medium-chain fatty acyl-CoAs, with activity decreasing progressively as chain length increases [1]. This established class-level property means that C20:1-CoA occupies a distinct position on the activity curve—lower turnover than C18:1-CoA, yet higher than C22:1-CoA or C24:1-CoA—making it a specific tool for probing the transition point between efficient and attenuated peroxisomal oxidation.

peroxisomal beta-oxidation ACOX1 substrate specificity VLCFA catabolism

Enoyl-CoA Reductase Km Values: Comparable Affinity for C16:1 and C20:1 Substrates

The purified NADPH-dependent enoyl-CoA reductase from Mycobacterium smegmatis reduces 2-trans-hexadecenoyl-CoA (C16:1) with a Km of 100 µM and 2-trans-eicosenoyl-CoA (C20:1) with a Km of 83 µM, demonstrating nearly equivalent enzyme affinity for the C16 and C20 substrates [1]. This indicates that the C20:1-CoA derivative is recognized with affinity comparable to the shorter-chain C16:1 analog, supporting its use as a defined substrate in elongation system reconstitution assays.

NADPH-dependent enoyl-CoA reductase fatty acid elongation Mycobacterium smegmatis

Acyl-CoA-Dependent Lysophosphatidylcholine Acyltransferase (LPCAT) Activity: C20:1-CoA as Acyl Donor

Arabidopsis DGAT (diacylglycerol acyltransferase) accepts a broad range of acyl-CoA substrates including C18:1-CoA, C18:2-CoA, and C20:1-CoA as acyl donors [1]. Additionally, microsomal acyl-CoA:1-acylglycerol-3-phosphate acyltransferase from Pisum sativum recognizes C20:1-CoA as a substrate, enabling the insertion of cis-11 eicosenoic acid into the sn-2 position of lysophosphatidic acid [2]. This demonstrates that C20:1-CoA functions as a competent acyl donor for multiple acyltransferase classes, positioning it as a relevant substrate for studies of very-long-chain monounsaturated fatty acid incorporation into complex lipids.

phospholipid remodeling LPCAT acyl-CoA substrate specificity

Validated Research Applications for 11Z-Eicosenoyl-CoA Based on Quantitative Evidence


FAE1/KCS Condensing Enzyme Substrate Specificity and Chain-Length Determinant Studies

Use 11Z-eicosenoyl-CoA as a defined product standard or primer in FAE1/KCS condensing enzyme assays to quantify elongation cycle processivity and chain-length termination preferences. The established major product relationship from C18:1-CoA primer (C20:1-CoA predominant over C22:1-CoA) provides a benchmark for evaluating mutant enzyme variants, heterologous elongase expression systems, and inhibitor screening campaigns targeting VLCFA biosynthesis [4].

Acyl-CoA-Mediated Regulation of Microsomal Fatty Acid Elongation

Employ 11Z-eicosenoyl-CoA in microsomal elongation assays as a chain-length-specific regulatory probe. The documented 43.7% inhibition of palmitoyl-CoA elongation—distinct from the 52.4% inhibition exerted by C18:1-CoA—enables structure-activity relationship studies investigating how acyl chain length modulates elongase complex feedback regulation in vascular and hepatic tissues [4].

Peroxisomal Beta-Oxidation Chain-Length Calibration Studies

Utilize 11Z-eicosenoyl-CoA as a mid-range VLCFA substrate to calibrate chain-length-dependent ACOX1 activity curves. The compound occupies the transition zone between efficiently oxidized long-chain substrates and poorly oxidized very-long-chain species (≥C22), making it essential for establishing baseline oxidation rates in peroxisomal disorder research and VLCFA metabolic flux analyses [4].

Acyltransferase Substrate Specificity Profiling for Phospholipid and Triacylglycerol Remodeling

Apply 11Z-eicosenoyl-CoA as an acyl donor in LPCAT, GPAT, and DGAT activity assays to characterize the incorporation of C20:1 monounsaturated acyl chains into complex lipids. This enables precise investigation of very-long-chain monounsaturated fatty acid trafficking into membrane phospholipids and storage lipids, with relevance to plant oil engineering and mammalian lipid signaling studies [4].

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